N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide is a compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide typically involves the reaction of 2-(pyrimidin-5-yl)ethylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthamide group.
Reduction: Reduced forms of the naphthamide group.
Substitution: Substituted derivatives at the pyrimidine ring.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds have a pyridine ring instead of a pyrimidine ring and exhibit different biological activities.
N-(pyrimidin-2-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a naphthamide group.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide is unique due to the combination of the pyrimidine ring and naphthamide group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-9-8-13-10-18-12-19-11-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,10-12H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGWBUCQGFVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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